![molecular formula C8H7F4N B3045143 4-fluoro-N-methyl-N-(trifluoromethyl)aniline CAS No. 10219-07-5](/img/structure/B3045143.png)
4-fluoro-N-methyl-N-(trifluoromethyl)aniline
Overview
Description
4-fluoro-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the empirical formula C8H8F3N . It is used as a building block in organic synthesis . The compound has a molecular weight of 175.15 .
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-methyl-N-(trifluoromethyl)aniline consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group. The nitrogen atom is also bonded to a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-fluoro-N-methyl-N-(trifluoromethyl)aniline are not available, it’s known that similar compounds like 4-Fluoro-3-(trifluoromethyl)aniline have been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .Physical And Chemical Properties Analysis
4-fluoro-N-methyl-N-(trifluoromethyl)aniline has a boiling point of 105-106 °C at 20 mmHg and a density of 1.2394 g/mL at 25 °C . The refractive index is 1.4888 .Scientific Research Applications
Vibrational Analysis and NLO Material Potential
4-fluoro-N-methyl-N-(trifluoromethyl)aniline has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research highlights the compound's potential use in nonlinear optical (NLO) materials. The study delves into the effects of electron-donating and withdrawing effects on the structure of aniline and its vibrational spectra, providing insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Herbicidal Activity
Another application is in the field of agrochemistry, where derivatives of 4-fluoro-N-methyl-N-(trifluoromethyl)aniline have been synthesized and evaluated for their herbicidal activities. These compounds have shown effectiveness against various dicotyledonous weeds, suggesting their potential as active agents in herbicides (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).
Synthesis of Isoxazoles and 1,3,5-Triazines
In organic chemistry, 4-fluoro-N-methyl-N-(trifluoromethyl)aniline is used as a precursor for synthesizing isoxazoles and 1,3,5-triazines. This involves a reaction with dianions derived from oximes, showcasing the compound's utility in creating complex organic structures (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Intermediate for Antitumor Agents
4-fluoro-N-methyl-N-(trifluoromethyl)aniline serves as an intermediate in synthesizing components for antitumor agents, illustrating its significance in pharmaceutical research. This application underscores its potential in the development of novel cancer treatments (Shijing, 2013).
Liquid Crystal Research
This compound is also relevant in the study of liquid crystals. Derivatives of 4-fluoro-N-methyl-N-(trifluoromethyl)aniline have been synthesized and analyzed for their liquid crystalline properties, contributing to the development of materials with specific optical properties (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Safety and Hazards
Future Directions
4-fluoro-N-methyl-N-(trifluoromethyl)aniline, as an organic intermediate, could potentially be used in the synthesis of various other compounds. For instance, 4-Nitro-3-trifluoromethyl aniline, a similar compound, can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .
properties
IUPAC Name |
4-fluoro-N-methyl-N-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-13(8(10,11)12)7-4-2-6(9)3-5-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVFJOJVQAISAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475752 | |
Record name | 4-fluoro-N-methyl-N-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10219-07-5 | |
Record name | 4-fluoro-N-methyl-N-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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